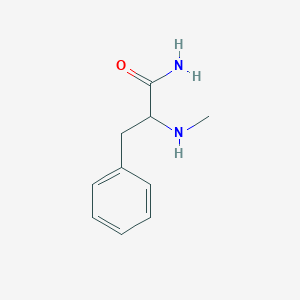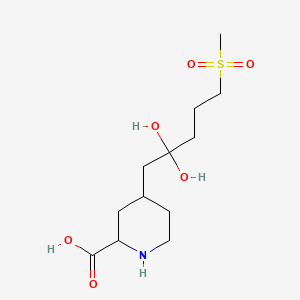
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid is a research chemical compound with the molecular formula C12H23NO6S and a molecular weight of 309.38. This compound is notable for its unique structure, which includes a piperidine ring substituted with a carboxylic acid group and a side chain containing both hydroxyl and methylsulfonyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid typically involves multi-step organic reactionsCommon reagents used in these reactions include organoborane reagents for hydroboration and various catalysts for cyclization and functional group transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid involves its interaction with specific molecular targets. The hydroxyl and methylsulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The piperidine ring and carboxylic acid group can also participate in binding to active sites, modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and carboxylic acid-containing molecules. Examples are:
- 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxamide
- 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylate.
Uniqueness
What sets 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H23NO6S |
|---|---|
Molekulargewicht |
309.38 g/mol |
IUPAC-Name |
4-(2,2-dihydroxy-5-methylsulfonylpentyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23NO6S/c1-20(18,19)6-2-4-12(16,17)8-9-3-5-13-10(7-9)11(14)15/h9-10,13,16-17H,2-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
CZBINMULRZIZHS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCC(CC1CCNC(C1)C(=O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



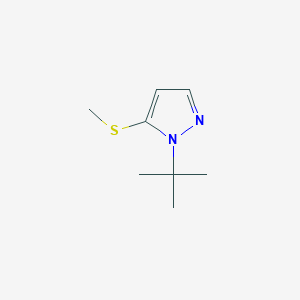
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)

![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
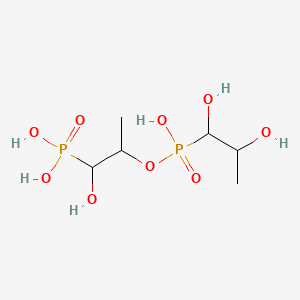

![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


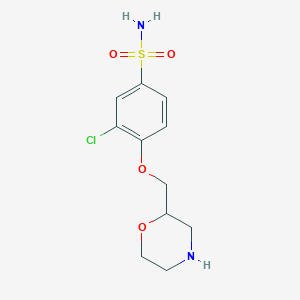

![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
